molecular formula C14H13N3O B2779187 5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 902008-96-2

5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2779187
CAS No.: 902008-96-2
M. Wt: 239.278
InChI Key: DDBBZSDOHARQTE-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology .

Future Directions

Given the significant biological activities of pyrazolo[1,5-a]pyrimidines, future research could focus on further exploring their potential applications in medicinal chemistry . Their synthetic versatility permits structural modifications throughout its periphery, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce halogenated or alkylated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo versatile chemical transformations and its potential as an anticancer agent highlight its significance in scientific research .

Properties

IUPAC Name

5,6-dimethyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-9-10(2)16-13-12(8-15-17(13)14(9)18)11-6-4-3-5-7-11/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJUDPKTFRETRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=CNN2C1=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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